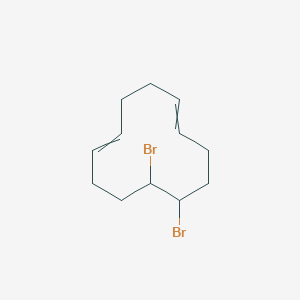![molecular formula C27H27O5- B14349010 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate CAS No. 92002-14-7](/img/structure/B14349010.png)
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a benzoate ester linked to a phenolic group, which is further substituted with tert-butyl and hydroxyphenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with a phenolic compound. The reaction is often catalyzed by acid or base and requires specific conditions to ensure high yield and purity. For instance, the reaction may be carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the ester group results in the corresponding alcohol.
科学研究应用
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate involves its interaction with molecular targets through its phenolic and ester functional groups. The phenolic group can participate in hydrogen bonding and redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: A related compound with a simpler structure, used in the production of resins and as a stabilizer.
Bisphenol A: Another phenolic compound with applications in the production of polycarbonate plastics and epoxy resins.
2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: A compound with similar phenolic groups, used in the synthesis of antioxidants and stabilizers.
Uniqueness
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other phenolic compounds.
属性
CAS 编号 |
92002-14-7 |
|---|---|
分子式 |
C27H27O5- |
分子量 |
431.5 g/mol |
IUPAC 名称 |
4-[2-tert-butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]carbonylbenzoate |
InChI |
InChI=1S/C27H28O5/c1-26(2,3)22-16-20(27(4,5)19-10-13-21(28)14-11-19)12-15-23(22)32-25(31)18-8-6-17(7-9-18)24(29)30/h6-16,28H,1-5H3,(H,29,30)/p-1 |
InChI 键 |
NWKLRGXOYPSIPH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


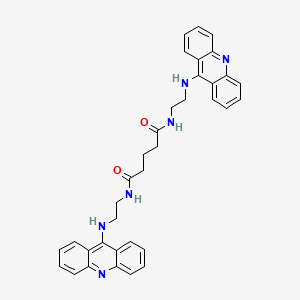


![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
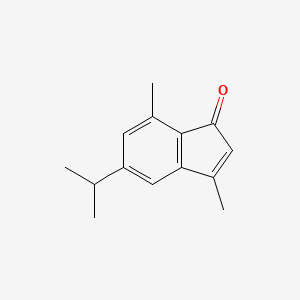

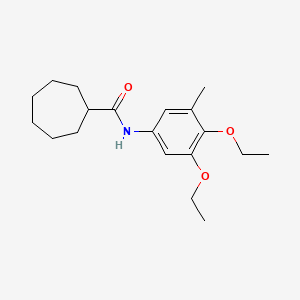
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
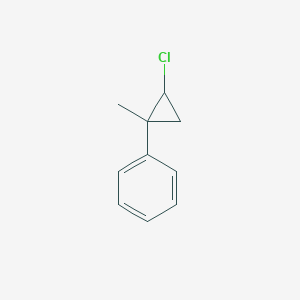
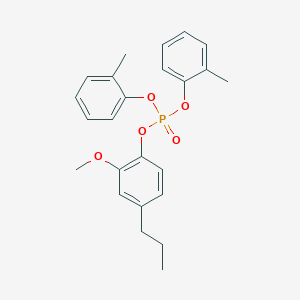
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

